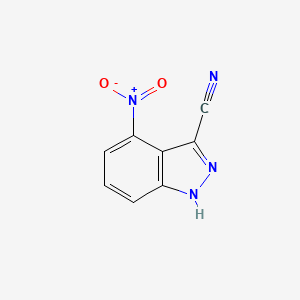

4-Nitro-1H-indazole-3-carbonitrile

Description

Properties

IUPAC Name |

4-nitro-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N4O2/c9-4-6-8-5(10-11-6)2-1-3-7(8)12(13)14/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHFZCRAUODOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=NN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60737401 | |

| Record name | 4-Nitro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260386-34-2 | |

| Record name | 4-Nitro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Nitro-1H-indazole-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold, a bicyclic heteroaromatic system, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry. Its inherent ability to mimic the purine core and engage in a variety of biological interactions has led to the development of numerous therapeutic agents.[1][2] The diverse biological activities of indazole derivatives, ranging from anti-cancer to anti-inflammatory and antimicrobial, underscore the versatility of this heterocyclic core.[3][4][5]

In recent years, the introduction of a nitro group to the indazole ring has garnered significant attention. The strong electron-withdrawing nature of the nitro group can profoundly influence the molecule's electronic properties, reactivity, and biological activity. This guide provides an in-depth technical overview of a particularly promising building block: 4-Nitro-1H-indazole-3-carbonitrile . We will explore its chemical and physical properties, plausible synthetic routes, reactivity, and potential applications in the vital field of drug discovery. This document aims to serve as a valuable resource for researchers looking to leverage this compound in the design and synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

4-Nitro-1H-indazole-3-carbonitrile is a multifaceted molecule featuring a nitro group at the 4-position and a carbonitrile at the 3-position of the indazole ring. These functional groups impart unique characteristics to the compound.

| Property | Value | Source |

| CAS Number | 1260386-34-2 | BLD Pharm[6] |

| Molecular Formula | C₈H₄N₄O₂ | BLD Pharm[6] |

| Molecular Weight | 188.14 g/mol | BLD Pharm[6] |

| Storage | Sealed in dry, 2-8°C | BLD Pharm[6] |

Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The proton at position 7 will likely appear as the most downfield signal due to the deshielding effects of the adjacent nitro group and the pyrazole ring. The protons at positions 5 and 6 will exhibit characteristic coupling patterns.

¹³C NMR Spectroscopy: The carbon NMR spectrum will be instrumental in confirming the substitution pattern. The carbon atom directly attached to the nitro group (C-4) is expected to resonate at a significantly downfield chemical shift. Similarly, the carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the 115-125 ppm range. The aldehyde carbon in the related 6-Nitro-1H-indazole-3-carbaldehyde appears around 187.7-187.8 ppm, providing a reference for the deshielding effect of the indazole system.[7]

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the key functional groups. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹, respectively. A sharp, medium-intensity peak for the nitrile (C≡N) stretch should appear in the 2260-2220 cm⁻¹ region. A broad absorption band in the 3400-3200 cm⁻¹ range would be indicative of the N-H stretch of the indazole ring.

Mass Spectrometry: High-resolution mass spectrometry should show the molecular ion peak (M+) at an m/z corresponding to the exact mass of C₈H₄N₄O₂.

Synthesis of 4-Nitro-1H-indazole-3-carbonitrile

A plausible and efficient synthetic route to 4-Nitro-1H-indazole-3-carbonitrile involves the direct nitration of the readily available precursor, 1H-indazole-3-carbonitrile.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 4-Nitro-1H-indazole-3-carbonitrile.

Detailed Experimental Protocol (Proposed)

This protocol is based on established nitration procedures for aromatic compounds and should be optimized for this specific substrate.

Step 1: Synthesis of 1H-Indazole-3-carbonitrile (Precursor)

The starting material, 1H-indazole-3-carbonitrile, can be synthesized from 3-iodo-1H-indazole via a palladium-catalyzed cyanation reaction using potassium ferrocyanide as a non-toxic cyanide source. A detailed and reliable procedure for this conversion is available in Organic Syntheses.[8]

Step 2: Nitration of 1H-Indazole-3-carbonitrile

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 1H-indazole-3-carbonitrile to the cold sulfuric acid with continuous stirring until complete dissolution.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the temperature below 10 °C.

-

Add the nitrating mixture dropwise to the solution of 1H-indazole-3-carbonitrile, maintaining the reaction temperature between 0-10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitoring by TLC is recommended).

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Caption: Workflow for the synthesis of 4-Nitro-1H-indazole-3-carbonitrile.

Chemical Reactivity and Handling

The chemical reactivity of 4-Nitro-1H-indazole-3-carbonitrile is dictated by its three key functional components: the indazole ring, the nitro group, and the nitrile group.

-

The Nitro Group: The nitro group is a versatile functional handle. It can be readily reduced to an amino group using various reducing agents, such as SnCl₂/HCl or catalytic hydrogenation. This opens up a vast array of subsequent derivatization possibilities, including diazotization and amide formation.[9][10]

-

The Nitrile Group: The carbonitrile moiety can undergo hydrolysis to form a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).

-

The Indazole Ring: The electron-withdrawing nature of the nitro and nitrile groups deactivates the benzene portion of the indazole ring towards electrophilic aromatic substitution. However, nucleophilic aromatic substitution, particularly displacement of the nitro group, may be possible under certain conditions with strong nucleophiles.

Safety and Handling

Given the presence of nitro and nitrile functionalities, 4-Nitro-1H-indazole-3-carbonitrile should be handled with appropriate safety precautions. While specific toxicity data is not available, related nitroaromatic and nitrile compounds are often toxic and can be absorbed through the skin. Therefore, it is imperative to:

-

Handle the compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Applications in Medicinal Chemistry and Drug Discovery

The indazole scaffold is a cornerstone in the development of kinase inhibitors and other targeted therapies.[1][2][3] The unique substitution pattern of 4-Nitro-1H-indazole-3-carbonitrile makes it an attractive starting point for the synthesis of novel bioactive molecules.

Derivatives of this compound could potentially target a variety of signaling pathways implicated in diseases such as cancer. For instance, the aminoindazole core, accessible via reduction of the nitro group, is a key pharmacophore in many kinase inhibitors.

Caption: Potential targeting of the MAPK/ERK pathway.

Conclusion

4-Nitro-1H-indazole-3-carbonitrile is a promising and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. Its rich functionality allows for a wide range of chemical transformations, making it an ideal scaffold for the construction of diverse molecular libraries for drug discovery. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a catalyst for further research and innovation in this exciting area of chemical science.

References

[1] The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. BenchChem. Link [2] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Link [3] Selected examples of biologically active substituted indazoles. ResearchGate. Link [4] Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC. Link [5] Different biological activities reported with Indazole derivatives. ResearchGate. Link [11] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Link [12] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. Link [8] Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. Link CAS 2942-40-7 4-Nitro-1H-indazole. BOC Sciences. [13] 4-Nitro-1H-indazole synthesis. ChemicalBook. Link [14] On the reactions of tertiary carbanions with some nitroindazoles and nitrobenzotriazoles. ARKIVOC. Link [6] 1260386-34-2|4-Nitro-1H-indazole-3-carbonitrile|BLD Pharm. BLD Pharm. Link [9] ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ResearchGate. Link [15] An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. Link [16] 4-Nitroimidazole | C3H3N3O2. PubChem. Link [17] A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. RSC Publishing. Link [10] Scheme 3. Reduction of 4-nitroindazole with SnCl 2 in alcohol. ResearchGate. Link [18] Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. Semantic Scholar. Link Nitroimidazoles XVII. Nucleophilic amination or ring transformation in reactions of 1-aryl-4-nitroimidazoles with 4-amino-1,2,4-triazole or hydroxylamine. Sci-Hub. Link [19] Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Link [20] Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Link [21] CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents. Link [22] Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Link [23] 4-Nitro 1H indazole. grg life sciences. Link [24] 3-Nitro-1H-indazole | C7H5N3O2. PubChem. Link [25] Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Link [7] Comparative NMR Analysis of 6-Nitro-1H-indazole-3-carbaldehyde and Its Isomers. BenchChem. Link [26] Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1260386-34-2|4-Nitro-1H-indazole-3-carbonitrile|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. orgsyn.org [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 4-Nitroimidazole | C3H3N3O2 | CID 18208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 22. rsc.org [rsc.org]

- 23. 4-Nitro 1H indazole - 4-Nitro 1H indazole Manufacturer, Distributor, Supplier, Hyderabad, India [grglifesciences.in]

- 24. 3-Nitro-1H-indazole | C7H5N3O2 | CID 135742439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the Structure Elucidation of 4-Nitro-1H-indazole-3-carbonitrile

<

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 4-nitro-1H-indazole-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] This document moves beyond a simple recitation of analytical data, offering a deep dive into the causal reasoning behind the selection of spectroscopic and spectrometric techniques. We will explore the integrated interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols detailed herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment. This guide is intended for researchers, scientists, and drug development professionals who require a robust and logical framework for the characterization of complex organic molecules.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Indazole derivatives exhibit a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[3] The introduction of a nitro group and a carbonitrile moiety, as in 4-nitro-1H-indazole-3-carbonitrile, significantly modulates the electronic properties and potential biological interactions of the parent molecule. Accurate and unambiguous structural determination is the foundational first step in any drug discovery or material science endeavor, enabling rational design and structure-activity relationship (SAR) studies.[4] This guide will systematically walk through the process of confirming the precise arrangement of these functional groups on the indazole core.

The Elucidation Workflow: A Symphony of Techniques

Caption: Integrated workflow for the structural elucidation of 4-nitro-1H-indazole-3-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[3] It provides detailed information about the chemical environment of individual atoms and their connectivity.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides a map of the proton environments within the molecule. For 4-nitro-1H-indazole-3-carbonitrile, we expect to see signals corresponding to the aromatic protons on the benzene ring and the N-H proton of the indazole core. The position (chemical shift), splitting pattern (multiplicity), and integration of these signals are all crucial for structural assignment.

-

Aromatic Region (δ 7.0-9.0 ppm): The protons on the benzene portion of the indazole will resonate in this region. The electron-withdrawing nitro group at the 4-position will significantly deshield the adjacent protons, causing them to appear at a higher chemical shift (downfield). A detailed analysis of the coupling constants (J-values) will reveal the substitution pattern.

-

N-H Proton: The indazole N-H proton is typically broad and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals to identify include:

-

Aromatic Carbons: The carbons of the benzene ring will appear in the δ 110-150 ppm region. The carbon directly attached to the nitro group (C4) will be significantly deshielded.

-

Indazole Carbons: The carbons of the pyrazole ring (C3 and C7a) will also have characteristic chemical shifts.

-

Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in the δ 115-125 ppm range.

2D NMR Techniques: Establishing Connectivity

While ¹H and ¹³C NMR provide information about the individual atoms, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for establishing the connectivity between them.

-

COSY: This experiment shows correlations between coupled protons, allowing for the tracing of the proton network within the aromatic ring.

-

HSQC: This experiment correlates each proton with the carbon to which it is directly attached, confirming the assignment of both ¹H and ¹³C signals.

Data Summary: NMR Spectroscopy

| Technique | Expected Observations | Structural Information Gained |

| ¹H NMR | Signals in the aromatic region with specific splitting patterns; a broad N-H signal. | Proton environment and connectivity on the aromatic ring. |

| ¹³C NMR | Distinct signals for aromatic, pyrazole, and nitrile carbons. | Carbon framework and the presence of key functional groups. |

| COSY | Cross-peaks between adjacent aromatic protons. | Confirms the proton-proton connectivity. |

| HSQC | Cross-peaks between protons and their directly attached carbons. | Unambiguous assignment of proton and carbon signals. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For 4-nitro-1H-indazole-3-carbonitrile, two key vibrational bands are of primary importance.

-

Nitrile Stretch (-C≡N): A sharp, intense absorption band is expected in the region of 2220-2260 cm⁻¹. The aromatic nature of the system may shift this frequency slightly due to conjugation.[5]

-

Nitro Stretch (-NO₂): Nitro groups give rise to two characteristic stretching vibrations: an asymmetric stretch typically between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹ for aromatic nitro compounds.[6]

The presence of these distinct absorption bands provides strong, confirmatory evidence for the nitro and nitrile functionalities.

Data Summary: IR Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Nitrile (-C≡N) | 2220 - 2260 | C≡N Stretch |

| Nitro (-NO₂) | 1550 - 1475 | Asymmetric N-O Stretch |

| 1360 - 1290 | Symmetric N-O Stretch |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns.

-

Molecular Ion Peak (M⁺): High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecular ion, which should correspond to the calculated exact mass of C₈H₄N₄O₂. This is a critical piece of data for confirming the molecular formula.

-

Fragmentation Pattern: The fragmentation of nitroaromatic compounds in the mass spectrometer often involves the loss of NO₂ (46 Da) and NO (30 Da).[7] The observation of fragment ions corresponding to [M-NO₂]⁺ and [M-NO]⁺ would be highly characteristic and further support the proposed structure.

Data Summary: Mass Spectrometry

| Analysis | Expected Result | Structural Confirmation |

| HRMS | Molecular ion peak corresponding to the exact mass of C₈H₄N₄O₂. | Confirms the elemental composition. |

| Fragmentation | Observation of fragment ions corresponding to the loss of NO₂ and NO. | Supports the presence of the nitro group. |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-nitro-1H-indazole-3-carbonitrile in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the acquired data using appropriate software to obtain high-quality spectra for analysis.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the sample as a thin film on a salt plate.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the nitrile and nitro functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass spectrometer.

-

Data Analysis: Determine the exact mass of the molecular ion and identify key fragment ions.

Integrated Structural Elucidation: A Self-Validating System

The true power of this multi-technique approach lies in the convergence of the data. The workflow is designed to be a self-validating system where each piece of evidence reinforces the others.

Caption: The self-validating nature of the integrated analytical approach.

For example, the presence of the nitro and nitrile groups strongly suggested by the IR spectrum is confirmed by the deshielding effects observed in the NMR spectra and the characteristic fragmentation pattern in the mass spectrum. The molecular formula determined by HRMS is consistent with the number of proton and carbon signals observed in the NMR spectra. This cross-validation provides an exceptionally high level of confidence in the final structural assignment.

Conclusion

The structural elucidation of 4-nitro-1H-indazole-3-carbonitrile is a clear demonstration of the necessity of an integrated, multi-technique analytical approach. By systematically applying NMR spectroscopy, IR spectroscopy, and mass spectrometry, and by understanding the causal relationships between the data and the molecular structure, a definitive and self-validated structural assignment can be achieved. This guide provides a robust framework for researchers to approach the characterization of similarly complex heterocyclic molecules with confidence and scientific rigor.

References

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, [Link][7]

-

Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, [Link]

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, [Link][3]

-

Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, [Link]

-

Infrared Spectroscopy (IR). University of Colorado Boulder, [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, [Link]

-

Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online, [Link][5]

-

Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate, [Link]

-

Synthesis of 1H-indazoles by reductive cyclization of o-nitro-ketoximes. Semantic Scholar, [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry, [Link]

-

Study of the composition of nitriles using IR spectroscopy. ResearchGate, [Link]

-

Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, [Link][1]

-

Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, [Link][4]

-

Nanopore Identification of Biogenic Amines and Its Applications in Food Freshness Evaluation. ACS Sensors, [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, [Link]

-

Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. International Journal of Drug Delivery Technology, [Link]

-

4-Nitro-1H-indazole. SpectraBase, [Link]

-

Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, [Link]

-

Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. ResearchGate, [Link]

-

Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, [Link]

-

Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. NINGBO INNO PHARMCHEM CO.,LTD., [Link][2]

-

Synthesis of new fluorescent compounds from 5-nitro-1H-indazole. Semantic Scholar, [Link]

-

(PDF) Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. ResearchGate, [Link]

-

An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. ResearchGate, [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, [Link]

-

Practical Aspects of Single Crystal X-ray Crystallography. Graz University of Technology, [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

A Technical Guide to 4-Nitro-1H-indazole-3-carbonitrile (CAS 1260386-34-2): Synthesis, Characterization, and Potential Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 4-Nitro-1H-indazole-3-carbonitrile, a heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. The indazole nucleus is a well-established "privileged scaffold," forming the core of numerous approved therapeutics.[1][2] The addition of a nitro group at the 4-position and a carbonitrile at the 3-position creates a unique electronic and structural profile, suggesting potential for novel biological activity. This document details the compound's physicochemical properties, proposes a detailed synthetic pathway with mechanistic insights, outlines robust analytical characterization protocols, and explores its potential therapeutic applications based on the known pharmacology of related nitroindazoles. It is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel indazole derivatives.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are cornerstones of modern pharmacology. Among them, the indazole ring system—a bicyclic structure comprising a fused benzene and pyrazole ring—has emerged as a critical pharmacophore.[1][2] Its structural rigidity, coupled with its ability to act as both a hydrogen bond donor and acceptor, allows for potent and selective interactions with a wide array of biological targets. This versatility is evidenced by its presence in several blockbuster drugs, including:

-

Pazopanib: A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.[1]

-

Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor for treating ovarian cancer.[1]

-

Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with analgesic and anesthetic properties.[2]

The subject of this guide, 4-Nitro-1H-indazole-3-carbonitrile , integrates this privileged scaffold with two powerful functional groups. The nitro group is a strong electron-withdrawing moiety known to be a key determinant of biological activity in many compound classes, including antitubercular and antiprotozoal agents.[3] The carbonitrile group is not only a versatile synthetic handle for further molecular elaboration but can also participate in crucial binding interactions (e.g., with serine or cysteine residues in enzyme active sites). The unique combination of these features makes 4-Nitro-1H-indazole-3-carbonitrile a compelling candidate for investigation in drug discovery programs.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for this specific molecule is not widely available in peer-reviewed literature, its properties can be reliably predicted based on its structure and data from close analogs. The following table summarizes its key identifiers and computed properties.

| Property | Value | Source |

| IUPAC Name | 4-Nitro-1H-indazole-3-carbonitrile | - |

| CAS Number | 1260386-34-2 | [4][5][6] |

| Molecular Formula | C₈H₄N₄O₂ | - |

| Molecular Weight | 188.15 g/mol | - |

| Canonical SMILES | C1=CC2=C(C(=C1)[O-])C(=NN2)C#N | - |

| InChI Key | Not Publicly Available | - |

| Related Categories | Heterocyclic Building Blocks, Indazoles, Nitriles, Nitro Compounds | [4] |

Note: Properties such as melting point, boiling point, and solubility require experimental determination and are not yet published.

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

The proposed three-step synthesis leverages common and scalable reactions in heterocyclic chemistry.

Caption: Proposed three-step synthesis of 4-Nitro-1H-indazole-3-carbonitrile.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on analogous transformations and requires experimental validation.

Step 1: Synthesis of 4-Nitro-1H-indazole from 2-Methyl-3-nitroaniline [7]

-

Reaction Setup: In a three-necked flask equipped with an overhead stirrer and a thermometer, dissolve 2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid. Cool the solution to 0-5°C using an ice bath.

-

Diazotization: Prepare a solution of sodium nitrite (2.2 eq) in water. Add this solution dropwise to the cooled aniline solution, ensuring the temperature does not exceed 5°C.

-

Causality: The low temperature is critical to stabilize the intermediate diazonium salt, preventing its premature decomposition. Acetic acid provides the necessary acidic medium for the formation of nitrous acid (HNO₂) in situ.

-

-

Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The intramolecular cyclization occurs as the diazonium salt attacks the adjacent methyl group, which subsequently aromatizes.

-

Work-up: A precipitate should form. Collect the solid by vacuum filtration. Suspend the crude solid in water, stir vigorously, and filter again to remove residual acid. Dry the resulting dark orange solid under vacuum to yield 4-nitro-1H-indazole.

Step 2: Synthesis of 3-Iodo-4-nitro-1H-indazole

-

Reaction Setup: Suspend 4-nitro-1H-indazole (1.0 eq) in a mixture of acetic acid, water, and concentrated sulfuric acid.

-

Iodination: Add iodine (I₂) and iodic acid (HIO₃) to the suspension. Heat the mixture to 80-90°C and maintain for several hours until TLC analysis indicates consumption of the starting material.

-

Causality: This is an electrophilic aromatic substitution. Iodic acid acts as an oxidant to generate the electrophilic iodine species (I⁺) required for the reaction to proceed at the electron-rich C3 position of the indazole.

-

-

Work-up: Cool the reaction mixture and pour it into ice water. The product will precipitate. Collect the solid by filtration, wash thoroughly with water and a sodium thiosulfate solution to quench any remaining iodine, and dry to yield 3-iodo-4-nitro-1H-indazole.

Step 3: Synthesis of 4-Nitro-1H-indazole-3-carbonitrile [8]

-

Reaction Setup: To a flask, add 3-iodo-4-nitro-1H-indazole (1.0 eq), potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O, 0.4 eq), Pd₂(dba)₃ (catalyst), and Xantphos (ligand) under an inert atmosphere (e.g., Argon).

-

Causality: Palladium-catalyzed cyanation is a powerful C-C bond-forming reaction. Potassium ferrocyanide serves as a non-toxic and effective cyanide source.[8] The Xantphos ligand is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the C-CN bond.

-

-

Reaction: Add anhydrous N,N-dimethylacetamide (DMAc) and heat the mixture to 120°C. Monitor the reaction by HPLC or TLC.

-

Work-up: After completion, cool the mixture and dilute it with ethyl acetate. Filter through a pad of celite to remove inorganic salts and the catalyst. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the final compound, 4-Nitro-1H-indazole-3-carbonitrile.

Analytical Characterization and Quality Control

Ensuring the identity and purity of the synthesized compound is paramount. A combination of HPLC-UV for routine purity checks and LC-MS for definitive identification is recommended.[9]

Caption: Standard analytical workflow for compound characterization and quality control.

Protocol: HPLC-UV for Purity Analysis

-

System: Standard HPLC with a UV/Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Causality: Formic acid is a common mobile phase modifier that improves peak shape by ensuring acidic analytes are fully protonated and provides a source of protons for subsequent mass spectrometry analysis.

-

-

Gradient: A typical gradient would run from 5% B to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Outcome: The purity is determined by the area percentage of the main product peak relative to all other peaks in the chromatogram.

Protocol: LC-MS for Identity Confirmation

-

System: HPLC coupled to a mass spectrometer (e.g., ESI-QTOF).

-

LC Conditions: Use conditions similar to the HPLC-UV method, but with a lower flow rate (e.g., 0.4 mL/min) suitable for the MS interface.

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be tested.

-

Expected Mass: For C₈H₄N₄O₂, the exact mass is 188.0334.

-

Expected Ions:

-

Positive Mode [M+H]⁺: m/z 189.0407

-

Negative Mode [M-H]⁻: m/z 187.0261

-

-

-

Outcome: Confirmation of the compound's identity is achieved by observing the expected mass-to-charge ratio (m/z) with high mass accuracy. Fragmentation data (MS/MS) can further confirm the structure.

Biological Activity and Therapeutic Potential

While no specific biological data has been published for 4-Nitro-1H-indazole-3-carbonitrile, a strong rationale for its investigation can be built upon the activities of its constituent pharmacophores.

Rationale for Investigation

-

Anticancer Activity: The indazole scaffold is present in numerous kinase inhibitors.[10][11] The 6-nitroindazole core, in particular, has shown significant antiproliferative activity against lung carcinoma cell lines.[3] Therefore, this compound is a prime candidate for screening in cancer cell panels, especially those driven by kinases sensitive to indazole-based inhibitors.

-

Antiparasitic and Antibacterial Activity: Nitro-heterocyclic compounds are a cornerstone of anti-infective medicine.[3] The nitro group can be bioreduced within microorganisms to form reactive radicals that damage cellular macromolecules.[3] Derivatives of 6-nitroindazole have shown promising antibacterial and antileishmanial activity.[3] The 4-nitro isomer warrants investigation against a broad panel of bacterial and parasitic pathogens.

-

Kinase Inhibition: Many indazole derivatives function as ATP-competitive kinase inhibitors. The nitrogen atoms of the indazole ring often form key hydrogen bonds with the "hinge" region of the kinase active site. The substituents at the 3, 4, and 5 positions then explore adjacent pockets to confer potency and selectivity.

Hypothetical Target Pathway: PI3K/Akt Signaling

The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Indazole-based scaffolds have been successfully developed as inhibitors of key kinases in this pathway, such as Akt itself.[10] 4-Nitro-1H-indazole-3-carbonitrile could potentially act as an inhibitor of Akt or other related kinases.

Caption: Hypothetical inhibition of the Akt signaling pathway by the target compound.

Safety, Handling, and Storage

As with any novel chemical entity, 4-Nitro-1H-indazole-3-carbonitrile should be handled with care by trained personnel. Safety guidelines are based on data from structurally similar compounds.[12][13][14]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12]

-

Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust.[13] Minimize dust generation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[13]

-

Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[13]

-

Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[14]

-

Ingestion: Wash out mouth with water. Do NOT induce vomiting. Seek medical attention.[12]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

Conclusion and Future Directions

4-Nitro-1H-indazole-3-carbonitrile represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established synthetic methodologies, and its structure combines the privileged indazole scaffold with functionality known to confer potent biological activity. While this guide provides a robust framework for its synthesis and characterization, significant opportunities for further research exist. Future work should focus on the experimental validation of the proposed synthetic route, a thorough investigation of its physicochemical properties, and comprehensive screening across diverse biological assays—particularly in oncology and infectious diseases—to unlock its full therapeutic potential.

References

- Zoetis. (2014). Safety Data Sheet.

- Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-Nitroimidazole.

- Sigma-Aldrich. (2024). Safety Data Sheet - 3-Nitroaniline.

- Thermo Fisher Scientific. (2025). Safety Data Sheet - 1H-Indazole-3-carboxylic acid.

- ChemicalBook. (n.d.). 4-Nitro-1H-indazole synthesis.

- BLD Pharm. (n.d.). 1260386-34-2 | 4-Nitro-1H-indazole-3-carbonitrile.

- BOC Sciences. (n.d.). CAS 2942-40-7 4-Nitro-1H-indazole.

- Echemi. (n.d.). 1H-Indazole-3-carbonitrile Suppliers.

- eChemHub. (n.d.). FINE CHEMICALS Solutions.

- Ruichu Bio. (n.d.). 4-Nitro-1H-indazole-3-carbonitrile 1260386-34-2.

- BenchChem. (2025). Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles.

- BenchChem. (2025). Experimental protocol for the synthesis of 3-Methyl-6-nitro-1H-indazole.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.

- Preparation of 1H-Indazole-3-carbonitrile. (2020). Organic Syntheses.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health.

- Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (2014). Journal of Chemical Sciences.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI.

- BenchChem. (2025). Characterization of 6-Nitro-1H-indazole-3-carbaldehyde: A Comparative Guide to LC-MS and HPLC-UV Techniques.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1260386-34-2|4-Nitro-1H-indazole-3-carbonitrile|BLD Pharm [bldpharm.com]

- 5. echemhub.com [echemhub.com]

- 6. 4-Nitro-1H-indazole-3-carbonitrile 1260386-34-2 [ruichubio.com]

- 7. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 8. orgsyn.org [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ias.ac.in [ias.ac.in]

- 11. mdpi.com [mdpi.com]

- 12. zoetisus.com [zoetisus.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Spectroscopic and Synthetic Profile of 4-Nitro-1H-indazole-3-carbonitrile: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-Nitro-1H-indazole-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in the public domain, this document presents a detailed, predicted spectroscopic profile based on the analysis of structurally related analogues. This guide is intended for researchers, scientists, and drug development professionals, offering foundational knowledge for the synthesis, purification, and structural elucidation of this and similar nitroindazole derivatives. We will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside a plausible synthetic route and the underlying chemical principles.

Introduction: The Significance of the Nitroindazole Scaffold

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core of numerous pharmacologically active agents.[1] The indazole nucleus is present in drugs with a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The introduction of a nitro group onto the indazole ring can significantly modulate its electronic properties and biological activity. Similarly, the carbonitrile group at the 3-position serves as a versatile synthetic handle for further molecular elaboration. 4-Nitro-1H-indazole-3-carbonitrile, therefore, represents a valuable building block for the synthesis of novel therapeutic agents and functional materials. Understanding its spectroscopic properties is paramount for unambiguous characterization and quality control during its synthesis and subsequent reactions.

Plausible Synthetic Pathway

A logical starting material for the synthesis of 4-Nitro-1H-indazole-3-carbonitrile is 2-methyl-3-nitroaniline. Diazotization of the aniline followed by intramolecular cyclization would yield 4-nitro-1H-indazole.[2] Subsequent functionalization at the C-3 position would be required to introduce the carbonitrile group.

Alternatively, a more direct approach could involve the cyclization of a precursor already containing the cyano group. For instance, the synthesis could potentially start from 2-amino-3-nitrobenzonitrile, which can be prepared from 4-acetamidobenzonitrile.[3]

Below is a conceptual workflow for a potential synthesis:

Sources

4-Nitro-1H-indazole-3-carbonitrile molecular weight and formula

An In-depth Technical Guide to 4-Nitro-1H-indazole-3-carbonitrile: Properties, Synthesis, and Applications for Drug Discovery

Abstract

4-Nitro-1H-indazole-3-carbonitrile is a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. Its unique molecular architecture, featuring the privileged indazole scaffold functionalized with both a nitro and a nitrile group, positions it as a highly versatile building block for the synthesis of complex molecular entities. This guide provides a comprehensive technical overview of its core molecular profile, a proposed, mechanistically sound synthetic pathway, and a predictive analysis of its spectroscopic signature. Furthermore, we explore its chemical reactivity and strategic applications in medicinal chemistry, contextualized within the broader importance of the indazole nucleus in modern drug development. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this potent intermediate in their discovery pipelines.

Core Molecular Profile

Chemical Structure and Nomenclature

4-Nitro-1H-indazole-3-carbonitrile is systematically named based on the indazole bicyclic ring system. The "1H" designation indicates that the tautomeric hydrogen resides on the nitrogen at position 1. The benzene portion of the ring is substituted with a nitro group (-NO₂) at position 4, and the pyrazole ring is substituted with a carbonitrile (-C≡N) group at position 3.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for planning reactions, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C₈H₄N₄O₂ | [1] |

| Molecular Weight | 188.14 g/mol | [1] |

| CAS Number | 1260386-34-2 | [1] |

| Appearance | Expected to be a solid | N/A |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

The Strategic Importance of the Indazole Scaffold in Drug Discovery

The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry.[2][3] This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, thereby serving as a rich source for drug discovery. The stability of the aromatic system, combined with its capacity for hydrogen bonding and diverse substitution patterns, makes it a cornerstone of modern pharmaceutical development.

Notable examples of FDA-approved drugs featuring the indazole core include:

-

Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.[3]

-

Niraparib: A PARP inhibitor for treating ovarian and breast cancer.[3]

-

Granisetron: A selective 5-HT₃ receptor antagonist used as an antiemetic to manage nausea and vomiting caused by chemotherapy.[2]

The utility of these established drugs underscores the rationale for synthesizing novel, functionalized indazole building blocks like 4-Nitro-1H-indazole-3-carbonitrile, which can serve as starting points for the next generation of therapeutics.

Synthesis and Mechanistic Rationale

Proposed Synthetic Protocol

This protocol is a self-validating system, where progress can be monitored at each step using standard analytical techniques like Thin Layer Chromatography (TLC) and NMR.

Step 1: Synthesis of 4-Nitro-1H-indazole This initial step is based on the established procedure for the diazotization and cyclization of a substituted aniline.[4]

-

Dissolve 2-methyl-3-nitroaniline (1.0 equiv) in glacial acetic acid at 0 °C with vigorous stirring.

-

Prepare a solution of sodium nitrite (2.2 equiv) in water.

-

Add the sodium nitrite solution to the aniline solution at once. An immediate precipitate should form.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Isolate the solid product by filtration, wash with water, and dry under vacuum to yield 4-nitro-1H-indazole.

Causality Insight: The reaction proceeds via an intramolecular diazotization of the amino group, which then cyclizes onto the methyl group, followed by tautomerization to form the stable indazole ring. Acetic acid serves as both the solvent and the acidic catalyst.

Step 2: Iodination of 4-Nitro-1H-indazole (Not explicitly found, a general method is proposed)

-

Dissolve 4-nitro-1H-indazole (1.0 equiv) in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Add N-Iodosuccinimide (NIS) (1.1 equiv) and stir the reaction at room temperature until TLC indicates consumption of the starting material.

-

Quench the reaction with aqueous sodium thiosulfate, extract with an organic solvent (e.g., ethyl acetate), and purify by column chromatography to yield 3-iodo-4-nitro-1H-indazole.

Causality Insight: The indazole ring is electron-rich and susceptible to electrophilic aromatic substitution. The C3 position is particularly activated, making regioselective iodination with a mild electrophilic iodine source like NIS feasible.

Step 3: Palladium-Catalyzed Cyanation This final step adapts the well-established cyanation of halo-indazoles.[5]

-

To an oven-dried flask under an inert argon atmosphere, add 3-iodo-4-nitro-1H-indazole (1.0 equiv), potassium ferrocyanide(III) trihydrate (0.5 equiv) as the cyanide source, a palladium catalyst such as [PdCl(C₃H₅)]₂ (e.g., 1-2 mol%), and a ligand like Xantphos (e.g., 2-4 mol%).

-

Add degassed Dimethylacetamide (DMAc) and water as the solvent system.

-

Heat the reaction mixture to 95 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 4-Nitro-1H-indazole-3-carbonitrile.

Causality Insight: Potassium ferrocyanide is a safer, non-toxic alternative to other cyanide salts like KCN.[5] The palladium catalyst undergoes oxidative addition into the C-I bond, followed by transmetalation with the ferrocyanide complex and reductive elimination to form the C-CN bond and regenerate the active Pd(0) catalyst. The Xantphos ligand is a bulky, electron-rich phosphine that stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.

Synthetic Workflow Diagram

Caption: Proposed synthetic route to 4-Nitro-1H-indazole-3-carbonitrile.

Spectroscopic Characterization and Validation

Accurate structural confirmation is paramount. Based on the proposed structure, the following spectroscopic signatures are predicted.

| Technique | Predicted Data |

| ¹H NMR | Three distinct signals in the aromatic region (approx. 7.5-9.0 ppm). Expect doublet, triplet, and doublet patterns corresponding to the three protons on the benzene ring. A broad singlet at high chemical shift (>10 ppm) for the N-H proton. |

| ¹³C NMR | Eight distinct signals. A signal for the nitrile carbon (~115-120 ppm), six signals for the aromatic carbons of the indazole ring (~110-150 ppm), and a signal for the carbon bearing the nitro group, which would be deshielded. |

| Mass Spec (HRMS) | Expected [M+H]⁺ peak at m/z 189.0407, corresponding to the formula C₈H₅N₄O₂⁺. |

| IR Spectroscopy | Characteristic sharp absorption band for the nitrile (-C≡N) stretch around 2220-2240 cm⁻¹. Strong asymmetric and symmetric stretching bands for the nitro (-NO₂) group around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. |

Reactivity and Applications in Medicinal Chemistry

The true value of 4-Nitro-1H-indazole-3-carbonitrile lies in its potential for chemical elaboration. The nitro and nitrile groups are versatile handles for introducing further molecular diversity.

Key Chemical Transformations

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using standard conditions (e.g., SnCl₂, HCl; H₂, Pd/C). This introduces a nucleophilic site, ideal for amide bond formation, sulfonylation, or reductive amination to build more complex structures.

-

Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid (-COOH) or a primary amide (-CONH₂). The resulting carboxylic acid is a key functional group for forming esters and amides, often used to improve pharmacokinetic properties.

-

N-Alkylation/Arylation: The indazole N-H proton can be deprotonated with a base and subsequently alkylated or arylated to block the site or introduce substituents that can modulate biological activity or solubility.

Strategic Application Workflow

Caption: Key transformations of 4-Nitro-1H-indazole-3-carbonitrile for library synthesis.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, prudent laboratory practices should be based on its structural components: nitroaromatics and nitriles.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6][7]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Minimize dust generation.[6] Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.

-

Hazards: Compounds of this class are often harmful if swallowed, inhaled, or in contact with skin, and can cause skin and serious eye irritation.[7][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Commercial suppliers recommend storage at 2-8°C, sealed in a dry environment.[1]

Conclusion

4-Nitro-1H-indazole-3-carbonitrile is more than a simple chemical; it is a strategically designed building block poised for significant impact in medicinal chemistry. Its synthesis is achievable through modern catalytic methods, and its dual functional handles offer a gateway to a vast chemical space of potential therapeutic agents. By understanding its properties, synthesis, and reactivity, researchers can effectively integrate this potent intermediate into their drug discovery programs, accelerating the development of novel indazole-based pharmaceuticals.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Available from: [Link]

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Available from: [Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 437556, 1H-Indazole-3-carbonitrile. PubChem. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18057, 4-Nitroindazole. PubChem. Available from: [Link]

-

Claramunt, R. M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18208, 4-Nitroimidazole. PubChem. Available from: [Link]

-

Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available from: [Link]

-

Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 135742439, 3-Nitro-1H-indazole. PubChem. Available from: [Link]

-

Indian Academy of Sciences. Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

-

Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]

-

Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]

Sources

- 1. 1260386-34-2|4-Nitro-1H-indazole-3-carbonitrile|BLD Pharm [bldpharm.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 5. orgsyn.org [orgsyn.org]

- 6. zoetisus.com [zoetisus.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Nitro-1H-indazole-3-carbonitrile: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitro-1H-indazole-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. While direct literature on its discovery and specific biological functions is nascent, this document synthesizes established principles of indazole chemistry to propose a logical synthetic pathway and explore its potential applications. By examining the historical context of indazole synthesis and the reactivity of related precursors, we offer a scientifically grounded exploration of this molecule. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and related nitroindazole derivatives.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in drug discovery.[1][2] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities.[3] Indazole derivatives have been successfully developed into drugs for various therapeutic areas, including oncology (e.g., Niraparib, a PARP inhibitor) and antiemetics (e.g., Granisetron, a 5-HT3 receptor antagonist).[4]

The introduction of a nitro group onto the indazole core can significantly modulate its biological activity. Nitroaromatic compounds are known to play a crucial role in the mechanism of action of certain antimicrobial and anticancer agents.[5] The position of the nitro group on the indazole ring is a critical determinant of its biological effects.[6] Furthermore, the presence of a nitrile group at the 3-position offers a versatile handle for further chemical modifications, allowing for the exploration of a broad chemical space in drug discovery programs.

This guide focuses on the specific, yet sparsely documented, molecule: 4-Nitro-1H-indazole-3-carbonitrile .

Historical Context and a Proposed "Discovery" Pathway

While a seminal "discovery" paper for 4-Nitro-1H-indazole-3-carbonitrile has not been prominently identified in the scientific literature, its existence is confirmed through its CAS registry number (1260386-34-2) and availability from chemical suppliers.[7][8] The synthesis of this molecule can be logically deduced from well-established reactions in heterocyclic chemistry, particularly the synthesis of the indazole core.

The foundational work on indazole synthesis dates back to the late 19th and early 20th centuries, with pioneers like Jacobson and Huber developing methods involving the cyclization of N-nitroso-o-toluidines.[9] Over the years, numerous synthetic strategies have been developed for the construction of the indazole ring system.[10][11] A particularly relevant method for the proposed synthesis of 4-Nitro-1H-indazole-3-carbonitrile involves the reaction of ortho-haloaromatic compounds with hydrazine.[10][12]

Based on these established principles, the "discovery" of 4-Nitro-1H-indazole-3-carbonitrile likely occurred as a logical extension of these synthetic methodologies, targeting a novel substitution pattern on the indazole scaffold for potential applications in medicinal chemistry.

Proposed Synthesis of 4-Nitro-1H-indazole-3-carbonitrile

The most chemically sound and plausible route to 4-Nitro-1H-indazole-3-carbonitrile involves a two-step process starting from the readily available precursor, 2-fluoro-6-nitrobenzonitrile.

Rationale for the Synthetic Approach

The synthetic strategy hinges on the high reactivity of 2-fluoro-6-nitrobenzonitrile towards nucleophilic aromatic substitution (SNAr). The fluorine atom is an excellent leaving group, and its departure is facilitated by the strong electron-withdrawing effects of the ortho-nitro group and the para-cyano group. These groups stabilize the Meisenheimer complex, the key intermediate in SNAr reactions.

Hydrazine, a potent nucleophile, is proposed to displace the fluoride ion to form a 2-hydrazinyl-6-nitrobenzonitrile intermediate. This intermediate is then primed for an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of the nitrile group, leading to the formation of the pyrazole ring fused to the benzene ring, yielding the final indazole product.

Detailed Experimental Protocol

Reaction Scheme:

Figure 1: Proposed synthetic pathway for 4-Nitro-1H-indazole-3-carbonitrile.

Step 1: Synthesis of 4-Nitro-1H-indazole-3-carbonitrile

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-6-nitrobenzonitrile (1.0 eq.) in a suitable solvent such as ethanol or n-butanol.

-

Reagent Addition: To the stirred solution, add hydrazine hydrate (1.1 - 1.5 eq.) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 80-120 °C, depending on the solvent) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Wash the crude product with cold water and then a minimal amount of cold ethanol to remove any unreacted hydrazine.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 4-Nitro-1H-indazole-3-carbonitrile as a solid.

-

Characterization

The structure of the synthesized 4-Nitro-1H-indazole-3-carbonitrile should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the aromatic protons on the indazole ring, with downfield shifts influenced by the electron-withdrawing nitro group. The NH proton of the indazole ring will likely appear as a broad singlet.

-

¹³C NMR: Expect distinct signals for the eight carbon atoms, including the nitrile carbon and the carbons of the aromatic rings.

-

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch of the indazole, the C≡N stretch of the nitrile group, and the symmetric and asymmetric stretches of the nitro group.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of 4-Nitro-1H-indazole-3-carbonitrile (188.14 g/mol ) should be observed.[7]

Table 1: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (3H, multiplets), NH proton (1H, broad singlet) |

| ¹³C NMR | Signals for 8 distinct carbons, including C≡N |

| IR (cm⁻¹) | ~3300 (N-H), ~2230 (C≡N), ~1530 & ~1350 (NO₂) |

| MS (m/z) | [M+H]⁺ at 189.04 |

Reactivity and Potential Applications

Chemical Reactivity

The chemical reactivity of 4-Nitro-1H-indazole-3-carbonitrile is dictated by its functional groups:

-

The Indazole NH: The acidic proton on the pyrazole ring can be deprotonated with a base, allowing for N-alkylation or N-arylation to generate a library of substituted indazoles.

-

The Nitrile Group: The nitrile group is a versatile functional handle that can undergo various transformations:

-

Hydrolysis: It can be hydrolyzed to a carboxylic acid or an amide, opening up further derivatization possibilities.[13]

-

Reduction: The nitrile can be reduced to a primary amine, providing a key building block for further synthesis.[13]

-

Cycloaddition: The nitrile can participate in cycloaddition reactions to form other heterocyclic rings.

-

-

The Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This transformation can significantly alter the biological activity of the molecule.

Figure 2: Potential chemical transformations of 4-Nitro-1H-indazole-3-carbonitrile.

Potential Biological and Medicinal Applications

While specific biological data for 4-Nitro-1H-indazole-3-carbonitrile is limited, the known activities of related nitroindazoles provide a basis for hypothesizing its potential applications:

-

Anticancer Activity: Several nitroindazole derivatives have demonstrated antiproliferative activity against various cancer cell lines.[6][14] The 6-nitroindazole scaffold, in particular, has shown promise.[6] The combination of the nitro group and the indazole core in the target molecule makes it a candidate for screening in cancer cell assays.

-

Antiparasitic Activity: Nitro-heterocyclic compounds are a well-established class of antiparasitic agents.[15] Derivatives of 3-chloro-6-nitro-1H-indazole have shown promising antileishmanial activity.[15] This suggests that 4-Nitro-1H-indazole-3-carbonitrile could be explored for its potential against various parasites.

-

Kinase Inhibition: The indazole scaffold is present in several approved kinase inhibitor drugs. The diverse substitution patterns possible with 4-Nitro-1H-indazole-3-carbonitrile make it an attractive starting point for the design of novel kinase inhibitors.[4]

-

Nitric Oxide Synthase (NOS) Inhibition: Certain nitroindazoles are known to be potent inhibitors of nitric oxide synthase, an enzyme implicated in various physiological and pathological processes.[10]

Conclusion

4-Nitro-1H-indazole-3-carbonitrile represents an intriguing, yet underexplored, molecule within the vast landscape of indazole chemistry. While its formal discovery remains to be definitively documented, a logical and efficient synthetic route can be proposed based on established chemical principles. The presence of multiple reactive functional groups makes this compound a valuable building block for the synthesis of diverse chemical libraries. Its structural similarity to other biologically active nitroindazoles suggests potential applications in oncology, infectious disease, and other therapeutic areas. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this promising heterocyclic compound.

References

-

Chem-Impex. (n.d.). 4-Nitroindazole. Retrieved from [Link]

- Supporting Information for a relevant article on indazole synthesis. (n.d.).

-

BOC Sciences. (n.d.). 3-CYANO-4-NITROINDAZOLE. Retrieved from [Link]

-

eChemHub. (n.d.). 4-Nitro-1H-indazole-3-carbonitrile. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 4). 4-Nitro-1H-Pyrazole-3-Carbonitrile: A Versatile Heterocyclic Building Block for Synthesis. Retrieved from [Link]

- CN107805221A - Method for preparing 1H-indazole derivative. (n.d.). Google Patents.

- Reaction of 5 and 6 with hydrazine hydrate. (n.d.).

- US3988347A - Process for the preparation of substituted indazoles. (n.d.). Google Patents.

- El-Sayed, N. N. E., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2235-2248.

- New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. (2006). Organic Process Research & Development, 10(5), 957-960.

- WO 2009/144554 A1. (2009). Googleapis.com.

- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (n.d.). Google Patents.

- Liu, Z., et al. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic Letters, 13(10), 2642-2645.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Retrieved from [Link]

-

Indazole. (n.d.). Organic Syntheses. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-cyano-3-nitrobenzoic acid. Retrieved from [Link]

- Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. (2021). Molecules, 26(11), 3333.

-

Reactivity of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

- Kumar, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(5), 785-807.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Pharmaceuticals, 16(5), 721.

- Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. (2018). Molecules, 23(10), 2661.

-

SpectraBase. (n.d.). 4-Nitro-1H-indazole. Retrieved from [Link]

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(21), 6597.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry, 87(9), 5971-5982.

- tert-BuONO-Promoted Nitrosation of 4-Nitroisoxazole-Based Enamines: Synthesis of 5-Cyanoisoxazoles and Their Application. (2015). The Journal of Organic Chemistry, 80(17), 8757-8767.

- Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. (2009). Journal of Heterocyclic Chemistry, 46(6), 1408-1414.

- CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile. (n.d.). Google Patents.

- Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022).

- Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (2014). Journal of Chemical Sciences, 126(4), 1055-1062.

- Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. (2022). RSC Advances, 12(35), 22863-22869.

- WO2006048745A1 - Methods for preparing indazole compounds. (n.d.). Google Patents.

- Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. (2021). Organic & Biomolecular Chemistry, 19(33), 7205-7210.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3613.

Sources

- 1. echemi.com [echemi.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]